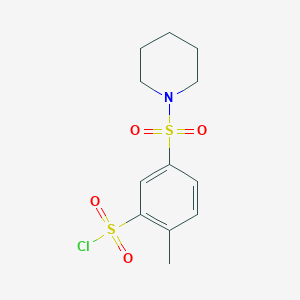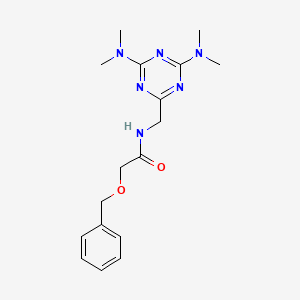![molecular formula C10H13Cl2N5 B2832471 3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride CAS No. 1338375-74-8](/img/structure/B2832471.png)
3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . It is a building block in medicinal chemistry and has been used in the development of piperazine-fused triazoles . The compound is also a pharmaceutical intermediate used in the preparation of Sitagliptin phosphate , an oral hypoglycaemic agent used in the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is heated and methanesulfonic acid is added into the mixed reaction solution . The mixture is then allowed to react and undergoes reduced pressure concentration until the solution is dried . The pH is regulated to 12 and organic phases are separated out . The impurities are removed to obtain the product .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo [4,3-a]pyrazine platform . This platform is a small organic framework that has been identified to provide potent ligands for numerous receptors .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis . For example, it reacts with ethanol and hydrazine hydrate to form a derivative . It also reacts with chlorobenzene and trifluoroacetic anhydride under the action of stirring .Aplicaciones Científicas De Investigación
- These compounds were evaluated for in vitro antibacterial activity. Compound 2e exhibited excellent antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, comparable to the first-line antibiotic ampicillin .
Antibacterial Activity
Anticancer Potential
Drug Contamination Studies
Mecanismo De Acción
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another derivative has shown anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, and it also possessed superior c-Met kinase inhibition ability .
Mode of Action
It is known that similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial and anti-tumor activities . The structure–activity relationship of these derivatives was preliminarily analyzed, and it was found that [1,2,4]triazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine moiety were prone to the antibacterial activities .
Biochemical Pathways
Similar triazolo[4,3-a]pyrazine derivatives have shown to affect the growth of bacteria and tumor cells .
Result of Action
Similar triazolo[4,3-a]pyrazine derivatives have shown to inhibit the growth of bacteria and tumor cells .
Direcciones Futuras
The compound has potential for further synthetic application for medicinally oriented synthesis . It is part of a small library of triazolopyrazines with a variety of substituents in position 3 . This suggests that there is potential for the development of new compounds with varying properties and potential applications.
Propiedades
IUPAC Name |
3-pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5.2ClH/c1-2-4-12-8(3-1)10-14-13-9-7-11-5-6-15(9)10;;/h1-4,11H,5-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBSXAVDJOZTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CC=N3)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)
![1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2832396.png)
![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)


![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)



![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)
